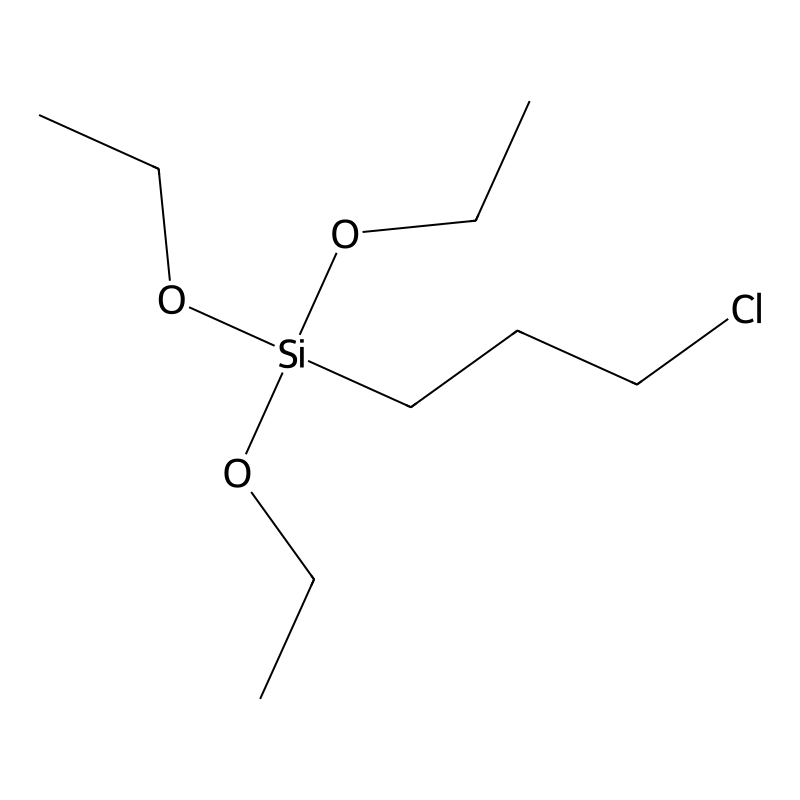

(3-Chloropropyl)triethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

(3-Chloropropyl)triethoxysilane is an organosilicon compound with the molecular formula and a molecular weight of 240.8 g/mol. It is characterized by the presence of a chloropropyl group and three ethoxy groups attached to a silicon atom. This compound is primarily used as a silane coupling agent in various chemical applications, enhancing the adhesion between organic materials and inorganic substrates, particularly in polymer and composite materials.

(3-Chloropropyl)triethoxysilane acts as a coupling agent by modifying surfaces and creating a bridge between organic and inorganic materials []. The hydrolyzed silanol groups can react with hydroxyl groups (OH) present on inorganic surfaces (like glass or metal oxides) to form covalent bonds. The chloropropyl chain remains available for further reactions with organic molecules, creating a strong and stable interface between the two phases [].

Surface modification:

- CTE is widely employed for surface modification [, ]. It can bond to various inorganic and organic substrates, forming a self-assembled monolayer (SAM) []. This SAM layer alters the surface properties, such as improving adhesion, wettability, and introducing new functionalities [, ]. This modified surface can be beneficial for subsequent experiments in various fields, including:

Synthesis of new materials:

- CTE serves as a building block for the synthesis of new materials with specific properties []. Its bifunctional nature, with a chloropropyl group and ethoxy groups, allows it to participate in various reactions, leading to the formation of:

Other applications:

- Nucleophilic Substitution: The chloropropyl group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to chlorine, leading to the formation of new functional groups such as amines or alcohols.

- Condensation Reactions: The ethoxy groups can hydrolyze in the presence of water, resulting in the formation of silanol groups. These silanol groups can further condense to form siloxane linkages, contributing to network formation in silicate materials .

- Ammonolysis: The compound can react with ammonia to yield (3-aminopropyl)triethoxysilane, which has applications in producing amine-functionalized silanes .

Several synthesis methods for (3-Chloropropyl)triethoxysilane have been documented:

- Direct Reaction: It can be synthesized by reacting triethoxysilane with 3-chloropropene under controlled conditions using a catalyst like Ru-B/γ-Al2O3 at elevated temperatures (around 115 °C). This method yields high purity with minimal by-products .

- Alternative Routes: Other synthetic routes involve variations such as using different chlorinated compounds or modifying reaction conditions to optimize yield and purity .

(3-Chloropropyl)triethoxysilane is utilized in various applications:

- Silane Coupling Agent: It enhances adhesion between organic polymers and inorganic materials, making it valuable in coatings, adhesives, and sealants.

- Surface Modification: It is used for modifying surfaces of silica and other inorganic substrates to improve compatibility with organic materials.

- Composite Materials: The compound plays a crucial role in the development of composite materials by improving interfacial bonding .

Interaction studies involving (3-Chloropropyl)triethoxysilane focus on its reactivity with various substrates and its ability to form stable bonds. Research indicates that its interaction with silica surfaces leads to effective immobilization, forming organo-silica composites that exhibit improved mechanical properties and thermal stability . Additionally, studies on its ammonolysis reveal insights into optimizing conditions for converting it into more functionalized silanes for specific applications .

Several compounds share structural similarities with (3-Chloropropyl)triethoxysilane. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| (3-Aminopropyl)triethoxysilane | Contains an amino group instead of chlorine | Enhanced reactivity due to amine functionality |

| (3-Chloropropyl)trimethoxysilane | Similar structure but with methoxy groups | Different hydrolysis behavior and reactivity |

| Triethoxysilane | Lacks the chloropropyl group | Used primarily for surface modification without halogen |

| (Vinyltriethoxysilane | Contains a vinyl group instead of chloropropyl | Useful for polymerization reactions |

The uniqueness of (3-Chloropropyl)triethoxysilane lies in its combination of a chlorinated alkyl group with ethoxy functionalities, allowing for versatile applications as a coupling agent while facilitating further chemical modifications through nucleophilic substitution reactions.

(3-Chloropropyl)triethoxysilane, a versatile organosilicon compound with the molecular formula C9H21ClO3Si and molecular weight of 240.8, serves as a crucial intermediate in the synthesis of various silane coupling agents [2]. The primary synthetic route to this compound involves catalytic hydrosilylation, which represents one of the most significant catalytic reactions in the silicon industry [17]. This section explores the various catalytic approaches employed in the synthesis of (3-Chloropropyl)triethoxysilane, with particular emphasis on ruthenium-catalyzed reactions, solvent selection strategies, and reactor configurations.

Ruthenium-Catalyzed Reactions with Allyl Chloride

Ruthenium complexes have emerged as highly effective catalysts for the hydrosilylation of allyl chloride with trialkoxysilanes to produce (3-Chloropropyl)triethoxysilane [6]. The reaction typically involves the addition of a hydrosilane (triethoxysilane) to allyl chloride in the presence of a ruthenium catalyst, resulting in the formation of the target compound [1].

Ruthenium carbonyl complexes, particularly Ru3(CO)12, have demonstrated exceptional catalytic activity and selectivity in the hydrosilylation of allyl chloride with trialkoxysilanes [1] [6]. The reaction proceeds with excellent regioselectivity, yielding (3-Chloropropyl)triethoxysilane as the primary product [6]. Research has shown that ruthenium complexes exhibit higher selectivities compared to other transition metal catalysts, minimizing the formation of side products such as propylene and tetraalkoxysilane [6].

The reaction mechanism involves several key steps, including oxidative addition, hydrometalation, and reductive elimination [8]. The catalytic cycle begins with the coordination of the ruthenium complex to the carbon-carbon double bond of allyl chloride, followed by the insertion of the silicon-hydrogen bond, and finally the formation of the carbon-silicon bond [6] [8].

Table 1: Comparison of Catalytic Performance of Ruthenium Complexes in Hydrosilylation of Allyl Chloride with Triethoxysilane

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Ru3(CO)12 | 115 | 1 | 99.44 | >98 |

| Ru-B/γ-Al2O3 | 115 | 1 | 99.44 | >98 |

The data presented in Table 1 demonstrates the high efficiency of ruthenium-based catalysts in the synthesis of (3-Chloropropyl)triethoxysilane [2] [9]. The Ru-B/γ-Al2O3 catalyst, with a loading of 1.5%, has shown particularly promising results, achieving nearly quantitative yields under relatively mild conditions [2] [9].

Solvent Selection Strategies for Optimal Yield

The choice of solvent plays a crucial role in determining the efficiency and selectivity of the hydrosilylation reaction for the synthesis of (3-Chloropropyl)triethoxysilane [9]. Various solvents have been investigated for this purpose, with aliphatic and aromatic hydrocarbons being the most commonly employed [1] [9].

Toluene has been widely used as a solvent for the hydrosilylation of allyl chloride with triethoxysilane due to its ability to dissolve both the reactants and the catalyst effectively [12]. The reaction in toluene typically proceeds smoothly under moderate conditions, yielding the desired product in high purity [12].

Aliphatic hydrocarbons such as n-heptane have also been employed as solvents for this reaction [1]. These solvents offer advantages in terms of ease of product isolation and purification, as the product often exhibits limited solubility in these media, facilitating its separation from the reaction mixture [1] [9].

Isopropyl alcohol has been utilized as a solvent for the hydrosilylation reaction at temperatures ranging from 50 to 80°C, with reaction times of approximately 4 hours [9]. This solvent system has demonstrated good compatibility with various catalysts, including platinum-based ones, although ruthenium catalysts generally exhibit superior performance [9].

The selection of an appropriate solvent is critical not only for achieving high yields but also for minimizing the formation of side products [9]. The solvent can influence the stability of the catalyst, the solubility of the reactants, and the rate of the reaction, all of which impact the overall efficiency of the process [9] [1].

Continuous Flow vs Batch Reactor Configurations

The configuration of the reactor system significantly influences the efficiency, safety, and scalability of the hydrosilylation process for the synthesis of (3-Chloropropyl)triethoxysilane [11] [14]. Both batch and continuous flow reactor configurations have been employed for this purpose, each offering distinct advantages and limitations.

Batch reactors have traditionally been used for the production of (3-Chloropropyl)triethoxysilane due to their simplicity and versatility [11]. In a typical batch process, the reactants and catalyst are charged into a reactor vessel, and the reaction is allowed to proceed under controlled conditions of temperature and pressure [11]. While batch reactors offer flexibility in terms of reaction parameters and ease of operation, they may present challenges related to heat transfer, especially for highly exothermic reactions like hydrosilylation [11] [14].

Continuous flow reactors have emerged as an attractive alternative for the synthesis of (3-Chloropropyl)triethoxysilane, offering several advantages over batch systems [14]. These reactors provide enhanced heat and mass transfer capabilities due to their high surface-to-volume ratio, allowing for better control of reaction temperature and minimizing the risk of thermal runaway [14] [20].

A continuous flow reactor can be approximately 10,000 times smaller than a batch reactor with equivalent throughput performance [14]. For instance, a 10,000-liter batch reactor can potentially be replaced by a 1-liter flow reactor if the chemistry is compatible with both configurations [14]. This significant reduction in reactor volume not only enhances safety by minimizing the inventory of reactive materials but also improves process efficiency through better heat management [14] [20].

Table 2: Comparison of Batch and Continuous Flow Reactor Configurations for Hydrosilylation Reactions

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Residence Time | 5-6 hours | 20-25 minutes |

| Heat Transfer | Limited by vessel surface area | Enhanced by high surface-to-volume ratio |

| Scale-up | Requires larger vessels | Achieved by longer operation time |

| Conversion | Variable, dependent on mixing | Consistent, >99% achievable |

| Catalyst Efficiency | Lower due to deactivation | Higher due to continuous operation |

The data in Table 2 highlights the significant advantages of continuous flow reactors for hydrosilylation reactions, particularly in terms of reduced residence time and improved conversion rates [20]. The continuous flow process for hydrosilylation has demonstrated the ability to achieve conversions close to 100% with residence times of approximately 20-25 minutes, compared to 5-6 hours in batch reactors [20].

An optimized continuous flow process for hydrosilylation typically involves a plate heat exchanger reactor made of silicon carbide to initiate the reaction and absorb the majority of the heat generated (achieving approximately 95% conversion), followed by a continuous stirred tank reactor to increase the residence time and complete the reaction (achieving >99% conversion) [20]. This configuration ensures safe operation while maximizing efficiency and selectivity [20].

Chlorosilane Alkoxylation Techniques

The synthesis of (3-Chloropropyl)triethoxysilane can also be achieved through the alkoxylation of 3-chloropropyltrichlorosilane, which involves the substitution of chlorine atoms with ethoxy groups [4]. This section explores the various techniques employed for the alkoxylation of chlorosilanes, with a focus on methanolysis and distillation purification protocols.

Methanolysis of 3-Chloropropyltrichlorosilane

Methanolysis represents a key approach for the conversion of 3-chloropropyltrichlorosilane to (3-Chloropropyl)triethoxysilane, involving the substitution of chlorine atoms with methoxy or ethoxy groups through reaction with the corresponding alcohol [7]. The process typically involves the controlled addition of anhydrous alcohol to 3-chloropropyltrichlorosilane under inert conditions, followed by heating to promote complete substitution [7].

In a typical methanolysis procedure, 3-chloropropyltrichlorosilane is placed in a reaction vessel equipped with appropriate temperature control and mixing capabilities [7]. Anhydrous methanol or ethanol is then added gradually to the reaction mixture, with the rate of addition controlled to manage the exothermic nature of the reaction [7]. The reaction proceeds with the evolution of hydrogen chloride gas, which is typically neutralized or captured in an appropriate trapping system [7] [4].

The methanolysis reaction can be represented by the following equation:

ClCH2CH2CH2SiCl3 + 3CH3CH2OH → ClCH2CH2CH2Si(OCH2CH3)3 + 3HCl

The reaction is typically conducted under nitrogen or argon atmosphere to prevent hydrolysis of the chlorosilane by atmospheric moisture [7]. The temperature is carefully controlled, often starting at low temperatures (around -10°C to 0°C) during the alcohol addition phase, followed by gradual heating to promote complete substitution [7].

A detailed methanolysis procedure described in the literature involves placing 3-chloropropyltrichlorosilane in a multiple-necked flask equipped with an internal thermometer, a nitrogen gas-shielded reflux condenser, a dropping funnel, a stirrer, and heating/cooling capabilities [7]. Anhydrous methanol is fed over a period of approximately 95 minutes, with stirring, through a submerged supply tube, resulting in an internal temperature of about -11°C [7]. The mixture is then heated with stirring to ebullition at approximately 69°C, followed by the addition of more methanol and further heating to complete the reaction [7].

The clean production method of 3-chloropropyltrialkoxysilane addresses the challenges associated with complex production processes and environmental concerns [4]. This method involves an esterification reaction between 3-chloropropyltrichlorosilane and alcohol in a reaction tower, with the hydrogen chloride gas generated during the reaction being absorbed by alcohol in an absorption tower to form an alcohol hydrochloride solution [4]. The alcohol hydrochloride solution is then subjected to a chemical reaction to regenerate the alcohol, which is recycled back to the process, resulting in a more environmentally friendly and economically viable production method [4].

Distillation Purification Protocols

Following the methanolysis of 3-chloropropyltrichlorosilane, the crude product typically contains unreacted starting materials, partially substituted intermediates, and various impurities that must be removed to obtain high-purity (3-Chloropropyl)triethoxysilane [7] [18]. Distillation represents the primary purification technique employed for this purpose, allowing for the separation of the desired product based on differences in boiling points [7] [18].

The distillation purification of (3-Chloropropyl)triethoxysilane typically involves a multi-stage process, beginning with the removal of low-boiling impurities, followed by the isolation of the target compound, and finally the separation of high-boiling residues [18]. The process is often conducted under reduced pressure to lower the boiling points of the components and minimize thermal decomposition [18].

In a typical distillation protocol, the crude reaction mixture is first subjected to a preliminary distillation to remove volatile components such as excess alcohol and hydrogen chloride [7]. This is followed by a more precise fractional distillation to isolate the (3-Chloropropyl)triethoxysilane, which typically has a boiling point of approximately 81°C at 27 hPa (or equivalent reduced pressure) [16] [18].

The distillation apparatus typically consists of a distillation kettle connected to a fractionating column packed with an appropriate material (such as porcelain saddles) to enhance separation efficiency [7]. The distillation is conducted under carefully controlled conditions of temperature and pressure, with the distillate collected in fractions based on temperature ranges [7] [18].

A detailed distillation protocol described in the literature involves introducing the crude product into a distillation kettle, gradually increasing the temperature from 45°C to 75°C over a period of several hours, while maintaining a pressure of approximately -0.1 MPa [2]. The bottom material from this distillation is then passed into a rectification tower, with the temperature of the tower kettle raised to 150°C and the pressure maintained at -0.1 MPa [2]. The material collected at the top of the tower represents the purified (3-Chloropropyl)triethoxysilane [2].

For the purification of related silane compounds, more sophisticated distillation protocols have been developed, involving multiple stages of adsorption and distillation [18]. These protocols typically include passing the crude mixture through zones containing adsorbents such as porous, granular charcoal and magnesium silicate at low temperatures (around -40°C to -80°C), followed by distillation to remove impurities overhead while converting at least 95% of the silane to liquid bottoms [18].

Green Chemistry Innovations

The synthesis of (3-Chloropropyl)triethoxysilane has been the subject of various green chemistry innovations aimed at reducing environmental impact, minimizing waste generation, and enhancing energy efficiency [4] [19]. This section explores the development of solvent-free synthesis pathways and energy-efficient process intensification techniques for the production of this important organosilicon compound.

Solvent-Free Synthesis Pathways

Traditional methods for the synthesis of (3-Chloropropyl)triethoxysilane typically involve the use of organic solvents, which can present environmental concerns related to waste generation, emissions, and disposal [12] [19]. In response to these challenges, solvent-free synthesis pathways have been developed, offering more environmentally benign approaches to the production of this compound [12] [19].

One approach to solvent-free synthesis involves the direct hydrosilylation of allyl chloride with triethoxysilane in the absence of a solvent, relying solely on the catalytic activity of ruthenium or other transition metal complexes [12]. This approach eliminates the need for solvent recovery and disposal, simplifying the process and reducing its environmental footprint [12].

A solvent-free synthesis protocol described in the literature involves the use of a Ru-B/γ-Al2O3 catalyst with a loading of 1.5%, which is uniformly packed in a fixed bed [2] [9]. The reactor is purged with nitrogen and heated to approximately 115°C [2]. Allyl chloride and triethoxysilane are mixed at a molar ratio of 1:1.5 using a stirrer, and the resulting mixture is passed through the fixed bed at a specific space velocity [2]. The product is then purified through distillation, yielding high-purity (3-Chloropropyl)triethoxysilane [2].

Another solvent-free approach involves the alkoxylation of 3-chloropropyltrichlorosilane with ethanol in the absence of a solvent [4]. This method typically employs a reaction tower for the esterification reaction, with the hydrogen chloride gas generated during the reaction being absorbed by alcohol in an absorption tower [4]. The alcohol hydrochloride solution is then subjected to a chemical reaction to regenerate the alcohol, which is recycled back to the process [4].

The development of solvent-free synthesis pathways for (3-Chloropropyl)triethoxysilane aligns with the principles of green chemistry, particularly those related to waste prevention, atom economy, and the use of safer solvents and auxiliaries [19]. These approaches not only reduce the environmental impact of the synthesis but also often result in simplified processes with reduced operational costs [19].

Energy-Efficient Process Intensification

Process intensification represents a key strategy for enhancing the energy efficiency and overall sustainability of chemical processes, including the synthesis of (3-Chloropropyl)triethoxysilane [13] [20]. This approach involves the development of novel equipment and techniques that lead to substantial improvements in manufacturing and processing, significantly enhancing energy efficiency, yield, and product quality while reducing equipment size, waste generation, and resource consumption [13].

Physical Description

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 9 of 86 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 77 of 86 companies with hazard statement code(s):;

H226 (49.35%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (22.08%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (22.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (20.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (29.87%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

5089-70-3

Wikipedia

General Manufacturing Information

All other chemical product and preparation manufacturing

Rubber product manufacturing

Silane, (3-chloropropyl)triethoxy-: ACTIVE